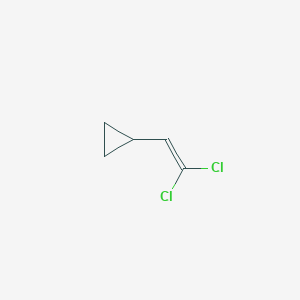
tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structural framework. This compound belongs to the class of pyrrolidine derivatives, featuring a trifluoropropyl group attached to a sulfonyl moiety, which in turn is connected to a pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate generally involves a multi-step reaction sequence. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the trifluoropropyl sulfonyl group. This can be achieved through nucleophilic substitution reactions where a suitable precursor reacts with trifluoropropylsulfonyl chloride.
Industrial Production Methods: Industrial production of this compound typically utilizes optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, like chromatography, helps in achieving large-scale production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: : Reduction of the trifluoropropyl group can lead to the formation of non-fluorinated derivatives.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve specific temperature and pH controls to ensure the desired transformation.
Major Products: The major products of these reactions vary based on the type of reaction:
Oxidation: Products with additional oxygenated functional groups.
Reduction: Simpler hydrocarbon derivatives.
Substitution: Varied pyrrolidine derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.
Biology: In biology, this compound's structure makes it a valuable probe for studying enzyme-substrate interactions due to its unique trifluoropropyl sulfonyl group.
Medicine: In medicine, this compound may serve as a precursor or a part of drug molecules that target specific pathways, potentially contributing to the development of treatments for various diseases.
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl sulfonyl group is particularly active, often forming strong interactions with target molecules, which leads to the modulation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
tert-Butyl (S)-2-(3-(propylsulfonyl)propyl)pyrrolidine-1-carboxylate
tert-Butyl (S)-2-(3-(phenylsulfonyl)propyl)pyrrolidine-1-carboxylate
tert-Butyl (S)-2-(3-(methanesulfonyl)propyl)pyrrolidine-1-carboxylate
Uniqueness: The presence of the trifluoropropyl group distinguishes tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate from other similar compounds. This functional group enhances its reactivity and interaction with various biological targets, making it a unique candidate for research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[3-(3,3,3-trifluoropropylsulfonyl)propyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26F3NO4S/c1-14(2,3)23-13(20)19-9-4-6-12(19)7-5-10-24(21,22)11-8-15(16,17)18/h12H,4-11H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTXRGAXKDTPJU-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCCS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B8254474.png)

![(3R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B8254486.png)



![Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B8254527.png)





![L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)
